An In-depth Technical Guide to Tert-butyl 7-oxoheptanoate
An In-depth Technical Guide to Tert-butyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl 7-oxoheptanoate. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and established experimental protocols for analogous structures to offer a thorough resource for research and development.
Core Chemical Properties
Tert-butyl 7-oxoheptanoate is a bifunctional molecule containing both a ketone and a tert-butyl ester functional group. Its structure suggests utility as a building block in organic synthesis, potentially in the construction of more complex molecules in pharmaceutical and materials science research.
Physicochemical Data
Quantitative data for tert-butyl 7-oxoheptanoate is not widely available in peer-reviewed literature. The following table summarizes its basic molecular information and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | - |
| Molecular Weight | 200.28 g/mol | - |
| CAS Number | 2168454-35-9 | - |
| Predicted Boiling Point | 253.5 ± 23.0 °C at 760 mmHg | Predicted |
| Predicted Density | 0.955 ± 0.06 g/cm³ | Predicted |
| Predicted pKa | 19.59 ± 0.40 | Predicted |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of tert-butyl 7-oxoheptanoate is expected to show the following characteristic signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | -CHO |
| ~2.43 | t | 2H | -CH₂-CHO |
| ~2.18 | t | 2H | -CH₂-COO- |
| ~1.65 - 1.55 | m | 4H | -CH₂-CH₂-CH₂- |
| 1.44 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to have the following peaks:
| Chemical Shift (ppm) | Assignment |
| ~202.5 | -CHO |
| ~172.8 | -COO- |
| ~80.3 | -C(CH₃)₃ |
| ~43.8 | -CH₂-CHO |
| ~35.0 | -CH₂-COO- |
| ~28.1 | -C(CH₃)₃ |
| ~24.5 | -CH₂- |
| ~21.8 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O (Ester) |
| ~1725 | C=O (Aldehyde) |
| ~2970, 2860 | C-H (Aliphatic) |
Mass Spectrometry (Predicted Fragmentation)
Upon electron ionization, tert-butyl 7-oxoheptanoate is expected to fragment via characteristic pathways for esters and aldehydes. Key predicted fragments include:
| m/z | Fragment |
| 143 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 125 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 101 | [M - C₄H₉O₂]⁺ (McLafferty rearrangement of the ester) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols: Synthesis
Tert-butyl 7-oxoheptanoate can be synthesized by the oxidation of the corresponding primary alcohol, tert-butyl 7-hydroxyheptanoate, which is commercially available. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Synthesis of Tert-butyl 7-oxoheptanoate via Swern Oxidation
The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
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Dichloromethane (DCM), anhydrous
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Tert-butyl 7-hydroxyheptanoate
-
Triethylamine (Et₃N)
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Argon or Nitrogen gas
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Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Add a solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.
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Stir for 1 hour at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 1 hour.
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Quench the reaction by the addition of water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Tert-butyl 7-oxoheptanoate via Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild method that offers the advantage of being performed at room temperature.
Materials:
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Tert-butyl 7-hydroxyheptanoate
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Standard glassware
Procedure:
-
To a stirred solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of tert-butyl 7-oxoheptanoate from its corresponding alcohol precursor.
Caption: Synthetic workflow for tert-butyl 7-oxoheptanoate.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of tert-butyl 7-oxoheptanoate is not available in the current scientific literature. However, its structure as a medium-chain keto ester suggests potential involvement in metabolic pathways analogous to those of medium-chain fatty acids (MCFAs) and ketone bodies.
MCFAs are metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies (β-hydroxybutyrate and acetoacetate). These ketone bodies are important alternative energy sources for the brain and other tissues, particularly during periods of fasting or in ketogenic diets.
It is plausible that tert-butyl 7-oxoheptanoate could be hydrolyzed in vivo to 7-oxoheptanoic acid. This keto acid could potentially be further metabolized through pathways similar to those of other medium-chain keto acids, influencing cellular energy metabolism. Further research is required to determine if tert-butyl 7-oxoheptanoate or its metabolites interact with specific signaling pathways, such as those regulated by G-protein coupled receptors that are known to be modulated by fatty acids, or if they have any effect on histone deacetylase (HDAC) activity, a known target of β-hydroxybutyrate.
The following diagram provides a hypothetical metabolic pathway for tert-butyl 7-oxoheptanoate based on known metabolic processes for similar molecules.
